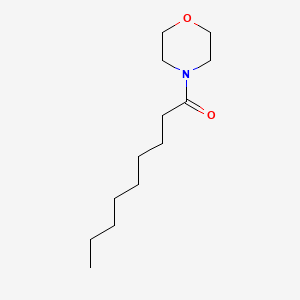

4-Nonanoylmorpholine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds similar to 4-Nonanoylmorpholine, often involves the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine. Such reactions yield N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, which are crucial intermediates in the synthesis of substituted 2-alkylthiotetrahydropyridines (Krivokolysko et al., 2001). Additionally, palladium-catalyzed synthesis methods have been explored for creating 4-cyclohexylmorpholines from aryl ethers and lignin model compounds with morpholines, showcasing a direct coupling approach without the need for acidic additives (Zheng et al., 2021).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using X-ray diffraction analysis. For instance, the structure of 4,5-trans-3,5-dicyano-4-(2-methoxyphenyl)-2-methylthio-6-oxo-1,4,5,6-tetrahydropyridine, a compound related to 4-Nonanoylmorpholine, provides insights into the arrangement of atoms and the configuration of the molecule, which is pivotal for understanding its chemical behavior (Krivokolysko et al., 2001).

Chemical Reactions and Properties

The reactivity of morpholine derivatives, including 4-Nonanoylmorpholine, is influenced by their molecular structure. For example, the electrogenerated networks from poly(4-(diphenylamino)benzyl methacrylate) and their electrochromic properties indicate that redox processes are accompanied by dimerization of pendant groups, hinting at the complex chemical behavior of morpholine-based compounds (Negru et al., 2014).

Physical Properties Analysis

The physical properties of 4-Nonanoylmorpholine and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in different fields. The synthesis and surface activity of alkanediyl bismorpholines report that compounds like nonanediyl bismorpholine exhibit surface activity, influencing their solubility and interaction with solvents (McDonald et al., 1995).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other substances, stability under various conditions, and potential for chemical modifications, is essential for the practical application of 4-Nonanoylmorpholine. The thermodynamic inhibition of 4-methylmorpholine while forming sH hydrate with methane illustrates the specific interactions and stability of morpholine derivatives in the presence of methane, highlighting their chemical properties and potential applications in gas hydrate research (Park et al., 2015).

Applications De Recherche Scientifique

Catalytic Applications

- Reductive C—C Bond Formation : 4-Aminomorpholine, closely related to 4-Nonanoylmorpholine, has been established as a versatile catalyst for arylations using aryldiazonium salts. This is significant in organic synthesis, particularly in the arylation of heterocycles and ketone derivatives (Shaaban et al., 2015).

Environmental Implications

- Bioaccumulation and Endocrine Disruption : 4-Nonylphenol, a derivative of 4-Nonanoylmorpholine, has been studied for its bioaccumulation in aquatic species and endocrine-disrupting effects. For instance, it was found to accumulate in mussel tissues and affect endogenous steroid levels (Riva et al., 2010).

- Sorption Behavior in Soils : The partition behavior of 4-Nonylphenol between soil and water has been examined, highlighting its environmental persistence and potential for contamination (Düring et al., 2002).

Bioremediation

- Removal by Microorganisms : Research has explored the use of microorganisms like Arthrospira maxima and Chlorella vulgaris for the removal of 4-Nonylphenol from water, demonstrating their potential in bioremediation processes (López-Pacheco et al., 2019).

Toxicological and Biological Effects

- Impact on Hormone Levels : Studies have focused on the effects of 4-Nonylphenol on hormonal balance, particularly in aquatic species. It was found to modulate steroid and thyroid hormone levels, potentially impacting the reproductive health of these organisms (Naderi et al., 2014).

Additional Applications

- Synthesis of Ionic Liquids : The synthesis of morpholinium salts, including those based on 4-Nonanoylmorpholine, has been investigated for their use in creating ionic liquids with various applications, highlighting the chemical versatility of this compound (Pernak et al., 2011).

Safety And Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-morpholin-4-ylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-13(15)14-9-11-16-12-10-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRDJXSTGSUITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201022 | |

| Record name | Pelargonic acid morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nonanoylmorpholine | |

CAS RN |

5299-64-9 | |

| Record name | 4-Nonanoylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonic acid morpholide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonanoylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pelargonic acid morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NONANOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2NEP40LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)

![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)